1,3-dimethyl-1H-indazol-5-ol
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Overview
Description
1,3-Dimethyl-1H-indazol-5-ol is a heterocyclic aromatic organic compound belonging to the indazole family Indazoles are characterized by a fused benzene and pyrazole ring structure, and this particular compound features two methyl groups at the 1 and 3 positions of the indazole ring, as well as a hydroxyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-1H-indazol-5-ol can be synthesized through several methods, including:
Transition Metal Catalyzed Reactions: These reactions often involve the use of palladium or other transition metals to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: This method involves the cyclization of appropriate precursors under reducing conditions to form the indazole core.
Consecutive Formation of C–N and N–N Bonds: This approach involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-1H-indazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine or other reduced derivatives.
Substitution Reactions: The methyl groups and hydroxyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Reagents like halogens (Cl₂, Br₂) and strong acids (HCl, H₂SO₄) are typically employed.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated derivatives and other substituted indazoles.
Scientific Research Applications
1,3-Dimethyl-1H-indazol-5-ol has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-dimethyl-1H-indazol-5-ol exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
1H-indazole-3-amine
2H-indazole-3-amine
1,3-dimethyl-1H-indazole-5-amine
Properties
CAS No. |
1416713-63-7 |
---|---|
Molecular Formula |
C9H10N2O |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1,3-dimethylindazol-5-ol |
InChI |
InChI=1S/C9H10N2O/c1-6-8-5-7(12)3-4-9(8)11(2)10-6/h3-5,12H,1-2H3 |
InChI Key |
KXHCQWOULAICOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)O)C |
Purity |
95 |
Origin of Product |
United States |
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